Bis(2,4-dimethoxybenzyl)amine
Overview
Description
Bis(2,4-dimethoxybenzyl)amine is an organic compound with the molecular formula C18H23NO4 and a molecular weight of 317.38 g/mol . It is characterized by the presence of two 2,4-dimethoxybenzyl groups attached to an amine nitrogen atom. This compound is typically found as a solid and is soluble in most organic solvents such as ethanol, dimethylformamide, and dichloromethane .
Mechanism of Action
Mode of Action
It is known that dmba can act as an oxidizing agent and catalyst in certain organic reactions . It plays a significant role in the diazotization reactions during the synthesis of organic compounds .
Result of Action
It is known that dmba exhibits fluorescent properties and is often used as a precursor for dyes and fluorescent probes in biomedical and pharmaceutical research .
Action Environment
It is known that dmba should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .
Biochemical Analysis
Biochemical Properties
Bis(2,4-dimethoxybenzyl)amine has been identified as a potent inhibitor of the sulfatase enzyme . This enzyme catalyzes the hydrolysis of steroid sulfates, such as estrone-3-sulfate and estradiol-17-sulfate, to produce the corresponding free steroids .
Cellular Effects
Given its inhibitory activity against the sulfatase enzyme, it can be inferred that it may influence cell function by modulating the levels of certain steroids in the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the sulfatase enzyme . By inhibiting this enzyme, it prevents the conversion of steroid sulfates to free steroids, thereby potentially affecting various biochemical processes that depend on these steroids .
Metabolic Pathways
Given its inhibitory activity against the sulfatase enzyme, it may play a role in the metabolism of steroid sulfates .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2,4-dimethoxybenzyl)amine can be synthesized through a multi-step reaction. One common method involves the reduction of 2,4-dimethoxybenzonitrile using sodium borohydride (NaBH4) and boron trifluoride etherate (BF3.OEt2) in tetrahydrofuran (THF) . Another method involves the reaction of 2,4-dimethoxybenzylamine with 2,4-dimethoxybenzaldehyde in ethanol, followed by reduction with sodium triacetoxyborohydride .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Bis(2,4-dimethoxybenzyl)amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzylamines.
Scientific Research Applications
Bis(2,4-dimethoxybenzyl)amine has several applications in scientific research:
Comparison with Similar Compounds
2,4-Dimethoxybenzylamine: A related compound with similar nucleophilic properties.
N,N-bis(3,4-dimethoxybenzyl)amine: Another similar compound with different substitution patterns on the benzyl groups.
Uniqueness: Bis(2,4-dimethoxybenzyl)amine is unique due to its dual 2,4-dimethoxybenzyl groups, which confer specific steric and electronic properties. These properties enhance its ability to inhibit sulfatase enzymes effectively compared to other similar compounds .
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-N-[(2,4-dimethoxyphenyl)methyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-20-15-7-5-13(17(9-15)22-3)11-19-12-14-6-8-16(21-2)10-18(14)23-4/h5-10,19H,11-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWMZVDEYOKQCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2=C(C=C(C=C2)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174871 | |
Record name | Bis(2,4-dimethoxybenzyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20781-23-1 | |
Record name | N-[(2,4-Dimethoxyphenyl)methyl]-2,4-dimethoxybenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20781-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2,4-dimethoxybenzyl)amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020781231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(2,4-dimethoxybenzyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2,4-dimethoxybenzyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.019 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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